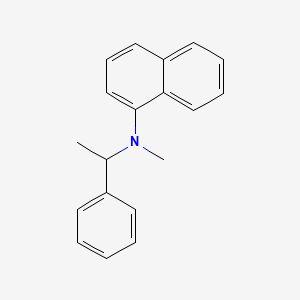
Methyl 2-(3-cyanopyridin-4-YL)acetate
Overview
Description
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is a synthetic compound with the molecular formula C9H8N2O2 . It is not naturally occurring and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 . The compound has a molecular weight of 176.17 g/mol . Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid or liquid . It has a molecular weight of 176.17 g/mol . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Synthesis and Structural Assessment
Methyl 2-(3-cyanopyridin-4-yl)acetate has been used in the synthesis of complex molecular structures. For instance, it has been involved in the creation of compounds like Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, demonstrating its utility in developing new molecular configurations (Castiñeiras, García-Santos, & Saa, 2018).
Ultrasound-assisted Synthesis
This compound plays a role in environmentally conscious synthesis methods. It has been used in the ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives, showcasing its potential in creating complex molecules while being mindful of environmental impact (Kalaria, Satasia, Avalani, & Raval, 2014).
Microwave Irradiation Synthesis
This compound is also used in microwave irradiation synthesis methods. This approach highlights its versatility in different synthesis techniques, contributing to efficient and environmentally friendly processes (Shi, Tu, Fang, & Li, 2005).
Catalysis and Mechanism Studies
The compound has been studied for its role in catalysis, particularly in the synthesis of 2-amino-3-cyanopyridine derivatives. This demonstrates its significance in understanding and improving catalytic processes (Tang, Wang, Yao, Zhang, & Wang, 2011).
Novel Heterocyclic System Development
This compound is instrumental in creating new heterocyclic systems. Its involvement in the conversion of 2-methyl-3-cyanopyridines into novel structures highlights its utility in advancing the field of heterocyclic chemistry (Bliznets, Shorshnev, Aleksandrov, Stepanov, & Lukyanov, 2004).
Antimicrobial Activity Exploration
Its derivatives have been synthesized and evaluated for antimicrobial activities, indicating its potential in the development of new antimicrobial agents (Dobaria, Patel, & Parekh, 2003).
Mechanism of Action
The mechanism of action of “Methyl 2-(3-cyanopyridin-4-YL)acetate” is not yet known.
Safety and Hazards
“Methyl 2-(3-cyanopyridin-4-YL)acetate” is associated with several hazards. It is classified under the GHS07 hazard class. The compound may cause serious eye irritation and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 2-(3-cyanopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)4-7-2-3-11-6-8(7)5-10/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUXXKOZANWHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697518 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124870-33-3 | |
| Record name | Methyl (3-cyanopyridin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B599688.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)




![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B599705.png)


